Ethyl Acetoacetate

Description

What is ethyl acetoacetate?

this compound (EAA) is a colorless liquid with a fruity odor fruity-apple, sweet, rum-like. This compound is present in coffee and other coffee products as well as the passion fruit of yellow and strawberry juice.Uses of this compound

this compound can be used as a flavouring agent. The organic compound ethyl-acetoacetate can be described as the ester or ethyl esters of Acetoacetic Acid. This compound is a multi-functional agent that can be utilized as a nucleophile for conjugate addition, alkylation, or condensation processes. Some of its applications are: alkylation at the a-carbon of this compound followed by hydrolysis and decarboxylation can afford a variety of methyl ketones. It also undergoes acylation at the a-carbon in the presence of MgCl2 and pyridine to give synthetically important intermediates.It can be used in Knoevenagel condensation with aliphatic, aromatic, and heteroaromatic aldehydes to produce a-alkylideneacetoacetates. This compound is a chelating agent for bidentate. It reacts with tetraalkoxy titania to produce solid titanic esters. Its reaction with different alkylating agents has been studied. This compound is the an ethyl ester of acetoacetic acids. This compound exhibits keto-enol tautomerism. This compound reacts to aromatic amines when in the presence of zeolite that is commercially available the HSZ-360 to create diphenylureas that are symmetric.

this compound was utilized to study the catalytic function of lipase B found in Candida Antarctica (CAL-B) in decarboxylative allyl addition as well as Knoevenagel reaction between the 4-nitrobenzaldehyde (4-NBA) and ethyl-acetoacetate. This compound was utilized in the quantitative determination of urinary d-aminolevulinic acid through condensation reaction.

this compound is employed as an organic synthesis intermediate and as a co-promoter to unsaturated polyester resins. It is used extensively for the manufacture of inks, dyes, fragrances, plastics and flavors. It is an essential base material for the synthesis of acetoacetic esters that are alpha-substituted and cyclic compounds such as pyrimidine, pyrazole and Coumarin derivatives. It functions as an intermediate in the process of synthesis of vitamins as well as pharmaceuticals. It is used as an scavenger of formaldehyde.

Propriétés

IUPAC Name |

ethyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIBRDXRRQCHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

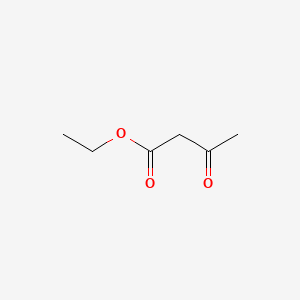

CCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3, Array | |

| Record name | ETHYL ACETOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETOACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027092 | |

| Record name | Ethyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl acetoacetate appears as a colorless liquid with a fruity odor. Flash point 185 °F. Boiling point 365 °F. May cause adverse health effects if ingested or inhaled. May irritate to skin, eyes and mucous membranes. Used in organic synthesis and in lacquers and paints., Liquid, Colorless liquid with a fruity odor; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., clear, colourless to yellow mobile liquid; fruity taste; fruity, sweet, and rum-like odour | |

| Record name | ETHYL ACETOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoic acid, 3-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acetoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl acetoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETOACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/472/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

363 °F at 760 mmHg (USCG, 1999), 180.8 °C AT 760 MM HG, 180.00 to 181.00 °C. @ 760.00 mm Hg, 180.8 °C | |

| Record name | ETHYL ACETOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETOACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

135 °F (USCG, 1999), 184 °F CC (84.4 °C), 70 °C c.c. | |

| Record name | ETHYL ACETOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETOACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN ABOUT 35 PARTS WATER, SOL IN BENZENE, & CHLOROFORM; MISCIBLE WITH ETHER, & ACETONE, water solubility = 1.11X10+5 mg/l @ 17 °C, 110 mg/mL at 17 °C, Solubility in water, g/100ml at 20 °C: 2.86, miscible in alcohol, ether, ethyl acetate, 1 ml in 12 ml water | |

| Record name | ETHYL ACETOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETOACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/472/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.028 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0282 AT 20 °C/4 °C, Relative density (water = 1): 1.021, 1.022-1.027 | |

| Record name | ETHYL ACETOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETOACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/472/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.48, Relative vapor density (air = 1): 4.48 | |

| Record name | ETHYL ACETOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETOACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.78 [mmHg], 0.78 MM HG AT 25 °C, Vapor pressure, kPa at 20 °C: 0.1 | |

| Record name | Ethyl acetoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL ACETOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETOACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

141-97-9 | |

| Record name | ETHYL ACETOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ethyl acetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZP61H3TB1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL ACETOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETOACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than -112 °F (USCG, 1999), -45 °C | |

| Record name | ETHYL ACETOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETOACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Acetoacetate

This compound (EAA), systematically known as ethyl 3-oxobutanoate, is a prominent β-keto ester with the chemical formula CH₃COCH₂COOC₂H₅[1]. It presents as a colorless liquid possessing a characteristic fruity odor[1][2][3]. This organic compound is a vital intermediate in the synthesis of a wide array of chemical products, including pharmaceuticals and dyes[1]. Its utility in organic synthesis is primarily attributed to its active methylene group and its capacity for keto-enol tautomerism, which dictate its reactivity. Industrially, EAA is produced on a large scale by the reaction of diketene with ethanol. The classic laboratory preparation involves the Claisen condensation of ethyl acetate.

Physical Properties

This compound is a colorless liquid, slightly denser than water, with a pleasant, fruity aroma. Its physical characteristics are well-documented and crucial for its handling, application in reactions, and purification processes. The quantitative physical data are summarized in Table 1.

Table 1: Physical and Thermochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| Appearance | Colorless liquid |

| Odor | Pleasant, fruity, rum-like |

| Melting Point | -45 °C to -43 °C (-49 °F to -45.4 °F; 228 K to 230 K) |

| Boiling Point | 180.8 °C to 181 °C (357.4 °F; 454 K) at 760 mmHg |

| Density | 1.029 - 1.030 g/cm³ at 20 °C |

| Refractive Index (n_D²⁰) | 1.419 - 1.420 |

| Solubility in Water | 2.86 g/100 mL (20 °C); 130.3 g/L (20 °C) |

| Vapor Pressure | 0.26 hPa (20 °C); 1 mmHg (28.5 °C) |

| Vapor Density | 4.48 (vs. air) |

| Flash Point | 70 °C to 73.5 °C (158 °F to 164.3 °F) |

| Autoignition Temperature | 295 °C to 350 °C (563 °F to 662 °F) |

| Acidity (pKa) | 10.68 (in H₂O); 14.2 (in DMSO) |

| LogP (K_ow) | 0.25 |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the interplay between its ketone and ester functional groups. This leads to several key reactive characteristics.

Keto-Enol Tautomerism

This compound exists as an equilibrium mixture of its keto and enol tautomers. In the neat liquid at 33 °C, the enol form constitutes approximately 8% of the total mixture. The enol is stabilized by intramolecular hydrogen bonding and conjugation. This equilibrium is fundamental to its reactivity, particularly in the formation of enolates.

Caption: Keto-enol tautomerism of this compound.

Acidity of α-Hydrogens

The methylene protons (α-hydrogens) located between the two carbonyl groups are significantly acidic, with a pKa of about 11 in water. This acidity allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate ion. This enolate is an excellent nucleophile and is central to the synthetic utility of EAA.

Acetoacetic Ester Synthesis

One of the most important applications of EAA is the acetoacetic ester synthesis, a versatile method for preparing α-substituted and α,α-disubstituted methyl ketones. The synthesis involves a three-step sequence:

-

Enolate Formation: Deprotonation of the α-carbon with a suitable base (e.g., sodium ethoxide).

-

Alkylation: The resulting nucleophilic enolate attacks an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond. This step can be repeated to introduce a second alkyl group.

-

Hydrolysis and Decarboxylation: Saponification of the ester group followed by acidification yields a β-keto acid. Upon gentle heating, this intermediate readily undergoes decarboxylation (loses CO₂) to yield the final ketone product.

References

An In-Depth Technical Guide to the Synthesis of Ethyl Acetoacetate via Claisen Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Claisen condensation reaction for the synthesis of ethyl acetoacetate, a key intermediate in the production of various pharmaceuticals, including amino acids, analgesics, antibiotics, and antimalarial agents.[1] This document details the underlying mechanism, experimental protocols, and critical parameters for optimizing reaction outcomes.

The Claisen Condensation: A Fundamental Carbon-Carbon Bond Forming Reaction

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to yield a β-keto ester.[2][3] In the synthesis of this compound, two molecules of ethyl acetate react to form this compound, with the expulsion of an ethanol molecule.[2][4] The reaction is typically catalyzed by a strong base such as sodium ethoxide.

The mechanism of the Claisen condensation is analogous to that of the aldol condensation. It involves the nucleophilic addition of an ester enolate ion to the carbonyl group of a second ester molecule. A key difference lies in the fate of the tetrahedral intermediate, which, in the Claisen condensation, expels an alkoxide leaving group to yield an acyl substitution product.

A crucial aspect of the Claisen condensation is that it requires a full equivalent of the base, not just a catalytic amount. This is because the resulting β-keto ester is highly acidic and is deprotonated by the base, driving the equilibrium of the reaction to the product side and ensuring high yields.

Reaction Mechanism:

The reaction proceeds through the following key steps:

-

Enolate Formation: A strong base, typically sodium ethoxide, removes an α-proton from an ethyl acetate molecule, forming a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of a second ethyl acetate molecule.

-

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

-

Elimination: The intermediate collapses, eliminating an ethoxide ion and forming the β-keto ester, this compound.

-

Deprotonation: The newly formed this compound has an acidic methylene group and is deprotonated by the ethoxide ion, forming a resonance-stabilized enolate. This final deprotonation step is crucial for driving the reaction to completion.

-

Protonation: The enolate is then neutralized with a suitable acid in the workup step to yield the final this compound product.

Caption: The reaction mechanism of the Claisen condensation for this compound synthesis.

Experimental Protocols for this compound Synthesis

Several protocols for the synthesis of this compound via Claisen condensation have been reported. Below are two representative procedures.

Protocol 1: Synthesis using Sodium Metal

This classic procedure, adapted from Organic Syntheses, utilizes sodium metal to generate the sodium ethoxide base in situ.

Materials:

-

Ethyl acetate (anhydrous, containing 2-3% ethanol): 500 g (5.7 moles)

-

Sodium metal (clean and finely sliced): 50 g (2.2 gram-atoms)

-

Acetic acid (50% aqueous solution)

-

Calcium chloride (anhydrous)

-

Saturated sodium chloride solution

Procedure:

-

Reaction Setup: In a 2-L round-bottom flask equipped with a reflux condenser, combine 500 g of ethyl acetate and 50 g of clean, finely sliced sodium metal.

-

Reaction Initiation and Control: The reaction may require gentle warming to initiate. Once started, the reaction becomes vigorous and requires cooling to control the reflux rate.

-

Reaction Completion: Continue the reaction until all the sodium has dissolved, which typically takes about 1.5 to 3 hours. The mixture will appear as a clear, reddish liquid.

-

Workup - Neutralization: Cool the reaction mixture and cautiously neutralize it with approximately 275 cc of 50% acetic acid.

-

Extraction and Drying: Separate the ester layer, wash it with a saturated sodium chloride solution, and dry it over anhydrous calcium chloride.

-

Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 76–80 °C at 18 mm Hg.

Protocol 2: Synthesis with Pre-formed Sodium Ethoxide in Xylenes

This method involves the preparation of sodium beads in an inert solvent before the addition of ethyl acetate.

Materials:

-

Sodium Metal: 2.0 g

-

Xylenes: 12.5 mL

-

Ethyl acetate: 25 mL

-

Acetic acid (50%)

-

Saturated NaCl solution

-

Anhydrous MgSO₄

Procedure:

-

Sodium Bead Preparation: In a 50 mL round-bottom flask, add 12.5 mL of xylenes and 2.0 g of fresh sodium metal. Reflux the mixture until the sodium melts, then stir vigorously to form sodium beads. Pour off the xylenes.

-

Reaction: Immediately add 25 mL of ethyl acetate to the sodium beads and set up a reflux apparatus. The mixture will turn yellow.

-

Reflux: Reflux the mixture for approximately 1.5 hours until all the sodium beads have dissolved.

-

Workup: Cool the solution and acidify with 50% acetic acid. Transfer to a separatory funnel and wash with an equal volume of saturated NaCl solution.

-

Drying and Purification: Separate the organic layer and dry with anhydrous MgSO₄. Remove the ethyl acetate by distillation at atmospheric pressure, then distill the this compound under reduced pressure.

Caption: A comparative workflow for the two primary experimental protocols for this compound synthesis.

Quantitative Data and Optimization

The yield of this compound is influenced by several factors, including reaction time, temperature, and the molar ratio of reactants.

| Parameter | Condition | Yield of this compound | Reference |

| Reaction Time | 0.5 h | - | |

| 1 h | - | ||

| 2 h | 91.55% (optimum) | ||

| 3 h | - | ||

| 4 h | - | ||

| Temperature | 78 °C | - | |

| 80 °C | - | ||

| 82 °C | 91.55% (optimum) | ||

| Molar Ratio (EtOAc:EtOH:Na) | 2:1:1 | 91.55% (optimum) | |

| 2:0.5:1 | - | ||

| 2:1.5:1 | - | ||

| Standard Protocol Yield | - | 28-29% | |

| - | 25% | ||

| Yield with Ethanol Removal | - | ~80% |

Note: The high yield of 91.55% was achieved under specific optimized conditions as reported in a particular study. Traditional methods often report lower yields.

Key Factors for Yield Improvement:

-

Anhydrous Conditions: The presence of water consumes the sodium ethoxide base and promotes the hydrolysis of ethyl acetate, reducing the yield. All glassware and reagents should be thoroughly dried.

-

Purity of Reagents: Impurities in ethyl acetate, such as acetaldehyde, can lead to side reactions like the aldol condensation.

-

Removal of Ethanol: The ethanol produced during the reaction can shift the equilibrium back towards the reactants. Removing the ethanol as it forms can significantly increase the yield to around 80%. This can be achieved by techniques such as rotary evaporation of the crude product before acidification and extraction.

Common Challenges and Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low to No Product Formation | Inactive Sodium Ethoxide | Use freshly prepared or high-purity commercial sodium ethoxide stored under inert gas. |

| Presence of Water | Dry all glassware and use anhydrous reagents. | |

| Insufficient Reaction Time or Temperature | Gentle warming may be needed to initiate the reaction. Refluxing for 2-3 hours is common. | |

| Formation of Side Products | Aldol Condensation | Use high-purity, freshly distilled ethyl acetate to avoid acetaldehyde impurities. |

| Hydrolysis of Ethyl Acetate | Maintain strictly anhydrous conditions. | |

| Emulsion during Workup | Vigorous shaking during aqueous wash | Gently invert the separatory funnel instead of shaking. Adding a saturated brine solution can help break emulsions. |

Conclusion

The Claisen condensation is a robust and widely used method for the synthesis of this compound. By carefully controlling reaction conditions, ensuring the use of high-purity, anhydrous reagents, and implementing strategies to drive the reaction equilibrium forward, researchers can achieve high yields of this valuable chemical intermediate. The protocols and data presented in this guide offer a solid foundation for the successful synthesis and optimization of this compound for applications in research and drug development.

References

The Acidity of α-Hydrogens in Ethyl Acetoacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl acetoacetate is a key building block in organic synthesis, largely owing to the pronounced acidity of its α-hydrogens located on the methylene group flanked by two carbonyl functionalities. This unique structural feature facilitates the formation of a stable, resonance-delocalized enolate ion, which serves as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. Understanding and quantifying the acidity of these protons, represented by their pKa value, is paramount for reaction optimization, predicting equilibrium positions, and designing novel synthetic methodologies. This guide provides a comprehensive overview of the factors governing the acidity of this compound's α-hydrogens, detailed experimental protocols for pKa determination, and a summary of its reactivity in key synthetic transformations.

Factors Influencing the Acidity of α-Hydrogens

The unusual acidity of the α-hydrogens in this compound, with a pKa of approximately 10.68 in water and 14.2 in dimethyl sulfoxide (DMSO), is a direct consequence of the electronic effects exerted by the adjacent carbonyl groups.[1] For comparison, the pKa of α-hydrogens in a typical ketone like acetone is around 19-21, and in an ester like ethyl acetate, it is even higher, around 23-25.[2] The significantly lower pKa of this compound highlights the synergistic effect of the two carbonyl groups.

Two primary factors contribute to this enhanced acidity:

-

Inductive Effect: The electronegative oxygen atoms of both the ketone and ester carbonyl groups exert a strong electron-withdrawing inductive effect. This effect polarizes the C-H bonds of the central methylene group, weakening them and facilitating the removal of a proton.

-

Resonance Stabilization of the Conjugate Base: Upon deprotonation, the resulting carbanion, known as an enolate, is highly stabilized by resonance. The negative charge is delocalized over the α-carbon and both carbonyl oxygen atoms. This delocalization distributes the negative charge, significantly increasing the stability of the conjugate base and, consequently, the acidity of the parent compound. The resonance structures illustrate that the negative charge resides predominantly on the more electronegative oxygen atoms, which is the most significant contribution to the hybrid.[2][3]

Quantitative Data on the Acidity of this compound

The acidity of the α-hydrogens in this compound is quantified by its pKa value. This value is solvent-dependent, reflecting the differential stabilization of the charged species (the enolate anion and the proton) by the solvent molecules.

| Compound | Solvent | pKa | Reference |

| This compound | Water (H₂O) | 10.68 | [1] |

| This compound | Dimethyl Sulfoxide (DMSO) | 14.2 |

Experimental Protocols for pKa Determination

The determination of the pKa of a weakly acidic compound like this compound can be accomplished through various experimental techniques. The choice of method often depends on the properties of the compound, the required accuracy, and the available instrumentation.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination. It involves the gradual addition of a strong base of known concentration to a solution of the weak acid while monitoring the pH of the solution with a pH meter.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

-

Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent. Since this compound has limited water solubility, a co-solvent system (e.g., water-ethanol mixture) may be necessary. The ionic strength of the solution should be kept constant using an inert salt like potassium chloride (KCl).

-

-

Calibration: Calibrate the pH meter using standard buffer solutions of known pH (e.g., pH 4, 7, and 10).

-

Titration:

-

Place a known volume of the this compound solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Add the standardized NaOH solution in small, precise increments using a burette.

-

After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. At this point, the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, pH = pKa. The equivalence point can be identified as the point of maximum slope on the titration curve, often determined by taking the first or second derivative of the curve.

-

UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The enol and enolate forms of this compound have different chromophores and thus different absorption spectra.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of this compound.

-

Determination of λmax:

-

Record the UV-Vis absorption spectra of this compound in a highly acidic solution (e.g., pH 1) and a highly basic solution (e.g., pH 13) to determine the wavelengths of maximum absorbance (λmax) for the fully protonated (keto-enol) and deprotonated (enolate) species, respectively.

-

-

Absorbance Measurements:

-

Prepare a series of solutions of this compound of the same concentration in each of the prepared buffer solutions.

-

Measure the absorbance of each solution at the predetermined λmax values.

-

-

Data Analysis:

-

Plot the absorbance at a chosen wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values. Alternatively, the pKa can be calculated using the following equation: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AA is the absorbance of the acidic form, and AB is the absorbance of the basic (enolate) form.

-

Key Reactions and Signaling Pathways

The acidity of the α-hydrogens is fundamental to the rich chemistry of this compound. The formation of the enolate ion is a critical first step in many important synthetic transformations.

Enolate Formation

The deprotonation of the α-carbon of this compound by a suitable base leads to the formation of a resonance-stabilized enolate ion. The choice of base is crucial; for complete deprotonation, a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is often used. However, weaker bases like sodium ethoxide (NaOEt) can also be used to establish an equilibrium with a significant concentration of the enolate.

Caption: Formation of the resonance-stabilized enolate from this compound.

Acetoacetic Ester Synthesis (Alkylation)

A cornerstone of synthetic organic chemistry, the acetoacetic ester synthesis utilizes the nucleophilic character of the this compound enolate to form new carbon-carbon bonds through reaction with an electrophile, typically an alkyl halide. This is followed by hydrolysis of the ester and subsequent decarboxylation to yield a substituted ketone.

Caption: Workflow of the acetoacetic ester synthesis.

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. In the case of ethyl acetate, the product is this compound. The reaction is initiated by the formation of an enolate from one ester molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.

Caption: Mechanism of the Claisen condensation to form this compound.

Decarboxylation of β-Keto Acids

The product of the acetoacetic ester synthesis, after hydrolysis, is a β-keto acid. These compounds readily undergo decarboxylation (loss of CO₂) upon heating, typically via a cyclic six-membered transition state, to yield an enol which then tautomerizes to the more stable ketone.

Caption: Mechanism of decarboxylation of a β-keto acid.

Conclusion

The acidity of the α-hydrogens in this compound is a cornerstone of its utility in organic synthesis. This property, arising from the combined inductive and resonance effects of the two carbonyl groups, allows for the facile generation of a stable enolate nucleophile. This enolate is a versatile intermediate in a multitude of reactions, most notably the acetoacetic ester synthesis, enabling the construction of complex molecular architectures. A thorough understanding of the factors influencing this acidity and the ability to experimentally determine the pKa are essential for the rational design and optimization of synthetic routes in academic research and the pharmaceutical industry. The methodologies and reaction pathways detailed in this guide provide a solid foundation for professionals engaged in these fields.

References

Spectroscopic Profile of Ethyl Acetoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data of pure ethyl acetoacetate, a key organic compound widely utilized in chemical synthesis, including pharmaceutical drug development. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, with a focus on the compound's characteristic keto-enol tautomerism. Detailed experimental protocols are provided to aid in the replication of these findings.

Introduction to Keto-Enol Tautomerism in this compound

This compound is a classic example of a compound that exhibits keto-enol tautomerism, a chemical equilibrium between a "keto" form (a ketone) and an "enol" form (an alcohol derived from a double bond).[1][2] This dynamic process is crucial to understanding its reactivity and spectroscopic properties. The equilibrium is influenced by factors such as solvent and temperature. In deuterated chloroform (CDCl3), the keto form is the major tautomer.[3] The presence of both tautomers is readily observable in their NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound and quantifying the ratio of its keto and enol forms. The proton (¹H) and carbon-13 (¹³C) NMR spectra show distinct signals for each tautomer.

¹H NMR Data

The ¹H NMR spectrum of this compound in CDCl₃ displays characteristic signals for both the keto and enol forms. The integration of these signals allows for the determination of the equilibrium constant between the two tautomers.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [1]

| Assignment (Keto Form) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (acetyl) | 2.21 | Singlet | 3H |

| CH₂ (methylene) | 3.48 | Singlet | 2H |

| OCH₂ (ethyl) | 4.21 | Quartet | 2H |

| CH₃ (ethyl) | 1.29 | Triplet | 3H |

| Assignment (Enol Form) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (enol) | 1.94 | Singlet | 3H |

| =CH (vinylic) | 5.03 | Singlet | 1H |

| OH (enolic) | 12.14 | Singlet (broad) | 1H |

| OCH₂ (ethyl) | 4.21 | Quartet | 2H |

| CH₃ (ethyl) | 1.29 | Triplet | 3H |

¹³C NMR Data

The ¹³C NMR spectrum also provides clear evidence for the two tautomers, with distinct chemical shifts for the carbonyl and vinylic carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Assignment (Keto Form) | Chemical Shift (δ, ppm) |

| C=O (keto) | 200.8 |

| C=O (ester) | 167.2 |

| OCH₂ (ethyl) | 61.4 |

| CH₂ (methylene) | 50.2 |

| CH₃ (acetyl) | 30.2 |

| CH₃ (ethyl) | 14.1 |

| Assignment (Enol Form) | Chemical Shift (δ, ppm) |

| =C-O (enol) | 178.1 |

| =C-OH (enol) | 172.1 |

| =CH (vinylic) | 87.9 |

| OCH₂ (ethyl) | 59.5 |

| CH₃ (enol) | 24.3 |

| CH₃ (ethyl) | 14.1 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for both the keto and enol forms.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Tautomer | Assignment |

| ~3400 (broad) | Enol | O-H stretch |

| ~2980 | Keto & Enol | C-H stretch (aliphatic) |

| 1744 | Keto | C=O stretch (ester) |

| 1719 | Keto | C=O stretch (ketone) |

| ~1650 | Enol | C=O stretch (conjugated ester) |

| ~1605 | Enol | C=C stretch (vinylic) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Ion |

| 130 | [M]⁺ (Molecular Ion) |

| 88 | [M - C₂H₂O]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of pure this compound to identify and quantify the keto and enol tautomers.

Materials:

-

Pure this compound

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

NMR tube (5 mm)

-

Pipettes

Procedure:

-

Prepare a sample of approximately 100 mM this compound in CDCl₃.

-

Transfer the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

-

Cap the NMR tube and carefully wipe the outside.

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Acquire the ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0 ppm.

-

Integrate the signals corresponding to the keto and enol forms to determine their relative concentrations.

-

Acquire the ¹³C NMR spectrum. Typical parameters on a 100 MHz spectrometer include a 30-degree pulse, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.

-

Process and calibrate the ¹³C NMR spectrum similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of pure this compound to identify the characteristic vibrational frequencies of the keto and enol tautomers.

Materials:

-

Pure this compound

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an ATR accessory

-

Pipette

-

Acetone for cleaning

Procedure (Neat Liquid on Salt Plates):

-

Ensure the salt plates are clean and dry by wiping them with a tissue lightly moistened with acetone.

-

Place a single drop of pure this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin film between the plates.

-

Mount the sandwiched plates in the sample holder of the FTIR spectrometer.

-

Acquire the background spectrum (air).

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

After analysis, clean the salt plates thoroughly with acetone and store them in a desiccator.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization mass spectrum of this compound to determine its molecular weight and characteristic fragmentation pattern.

Materials:

-

Pure this compound

-

Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The sample is vaporized in the injection port and separated on the GC column.

-

As this compound elutes from the GC column, it enters the EI source of the mass spectrometer.

-

In the EI source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

A mass spectrum is recorded, showing the relative abundance of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Ethyl Acetoacetate: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl acetoacetate (EAA) stands as a cornerstone in the field of organic synthesis, prized for its versatile reactivity and its role as a fundamental building block for a vast array of complex molecules. This technical guide delves into the core principles of EAA's reactivity and explores its application in several pivotal synthetic transformations, including the synthesis of ketones and various heterocyclic systems. Detailed experimental protocols, quantitative data, and process visualizations are provided to support researchers in leveraging this powerful synthetic tool.

Core Reactivity of this compound

The synthetic utility of this compound stems from two key features: the acidity of its α-protons and its existence as a keto-enol tautomeric mixture. The methylene protons (α-protons) are positioned between two electron-withdrawing carbonyl groups (a ketone and an ester), which significantly increases their acidity (pKa ≈ 11 in water).[1][2] This allows for easy deprotonation by a moderately strong base to form a resonance-stabilized enolate, which is an excellent nucleophile.[3][4]

This enolate can then participate in a wide range of carbon-carbon bond-forming reactions.[5] Furthermore, EAA exists in a dynamic equilibrium between its keto and enol forms. While the keto form generally predominates, the enol form is stabilized by intramolecular hydrogen bonding and is crucial for certain reactions.

The Acetoacetic Ester Synthesis: A Classic Route to Ketones

The acetoacetic ester synthesis is a robust and highly adaptable method for preparing α-substituted or α,α-disubstituted methyl ketones. The synthesis proceeds via a three-step sequence: enolate formation, alkylation, and subsequent hydrolysis and decarboxylation.

The process begins with the deprotonation of EAA using a suitable base, typically sodium ethoxide, to prevent transesterification. The resulting enolate is then alkylated via an SN2 reaction with an alkyl halide. This sequence can be repeated with a different alkyl halide to introduce a second substituent. The final step involves heating the alkylated ester with aqueous acid, which hydrolyzes the ester to a β-keto acid. This intermediate readily undergoes decarboxylation upon heating to yield the final ketone product.

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.

-

Alkylation: To the cooled sodium ethoxide solution, add this compound (1.0 eq) dropwise with stirring. After the addition is complete, add isobutyl bromide (1.0 eq) and heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture, filter off the sodium bromide precipitate, and remove the ethanol under reduced pressure.

-

Hydrolysis and Decarboxylation: Add a dilute aqueous solution of hydrochloric acid (e.g., 10-20% HCl) to the residue from the previous step. Heat the mixture to reflux for several hours. Carbon dioxide will evolve during this step.

-

Isolation: After cooling, the organic layer is separated. The aqueous layer is extracted with a suitable solvent (e.g., diethyl ether). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The crude product is then purified by fractional distillation to yield 5-methyl-2-hexanone.

| Alkyl Halide(s) Used | Product Ketone | Reaction Conditions | Yield (%) |

| n-Propyl bromide | 2-Hexanone | 1. NaOEt, EtOH; 2. H₃O⁺, Δ | ~70% |

| Isobutyl bromide | 5-Methyl-2-hexanone | 1. NaOEt, EtOH; 2. H₃O⁺, Δ | ~65-75% |

| 1. Ethyl bromide2. n-Propyl bromide | 3-Methyl-2-hexanone | 1. NaOEt, EtOH; 2. H₃O⁺, Δ | ~60% |

Note: Yields are representative and can vary based on specific experimental conditions.

Synthesis of Heterocyclic Compounds

This compound is a prolific precursor for the synthesis of a wide variety of heterocyclic compounds, which form the core of many pharmaceutical agents.

The Hantzsch synthesis is a classic multi-component reaction that produces dihydropyridines, which can be subsequently oxidized to pyridines. The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like EAA), and a nitrogen source, typically ammonia or ammonium acetate. 1,4-dihydropyridine derivatives are an important class of calcium channel blockers used in the treatment of hypertension.

-

Reaction Setup: In a 100 mL round-bottom flask, combine this compound (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

-

Solvent Addition: Add ethanol (20 mL) to the flask.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.

-

Isolation: Upon completion, allow the mixture to cool to room temperature. The product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.

-

Purification: If no precipitate forms, remove the ethanol under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

| Aldehyde | β-Ketoester(s) | Catalyst/Conditions | Yield (%) | Ref |

| Benzaldehyde | This compound (2 eq) | p-TSA, Ultrasonic irradiation | 96% | |

| 5-Bromothiophene-2-carboxaldehyde | This compound (2 eq) | CAN, Room Temp, Solvent-free | 92% | |

| 5-Bromothiophene-2-carboxaldehyde | Acetylacetone, this compound | CAN, Room Temp, Solvent-free | 89% |

Pyrazolones are important heterocyclic scaffolds found in many analgesic and anti-inflammatory drugs. They are readily synthesized by the condensation of this compound with hydrazines. For example, the reaction of EAA with phenylhydrazine yields 3-methyl-1-phenylpyrazol-5-one, a key intermediate for various pharmaceuticals.

-

Reaction Setup: A mixture of this compound (1 mole) and phenylhydrazine (1 mole) is prepared in a suitable solvent such as ethanol or glacial acetic acid.

-

Reaction: The mixture is heated under reflux for several hours.

-

Isolation: Upon cooling, the product often crystallizes out of the solution. The crude product is collected by filtration.

-

Purification: The collected solid is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., diluted ethanol) to yield pure 3-methyl-1-phenylpyrazol-5-one.

The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones from β-keto esters like EAA and aryl diazonium salts. These hydrazones are valuable intermediates, particularly in the Fischer indole synthesis, a cornerstone reaction in the development of numerous pharmaceuticals. The reaction involves an initial coupling of the enolate of EAA with the diazonium salt, followed by the cleavage of the acetyl group to yield the stable hydrazone.

-

Diazonium Salt Preparation: Dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, maintaining the temperature below 5 °C.

-

Coupling Reaction: In a separate flask, dissolve this compound (0.1 mol) and sodium acetate (0.3 mol) in ethanol. Cool this solution to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the EAA solution while maintaining the temperature below 5 °C.

-

Stirring: Continue stirring the reaction mixture at 0-5 °C for 1-2 hours, then allow it to stand at room temperature overnight.

-

Work-up and Purification: Pour the reaction mixture into cold water. Collect the precipitated crude product by filtration. Wash the solid with cold water until neutral and recrystallize from ethanol to obtain the pure product.

Applications in Drug Development

This compound's versatility makes it a crucial intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). Its ability to form both carbocyclic and heterocyclic systems is invaluable to medicinal chemists.

-

Antipyrine and Derivatives: As mentioned, EAA is a direct precursor to the pyrazolone core of antipyrine, an early analgesic and antipyretic drug.

-

Calcium Channel Blockers: The Hantzsch synthesis, frequently employing EAA, is the primary route to 1,4-dihydropyridine drugs like Nifedipine, Amlodipine, and Felodipine, which are widely used to treat hypertension and angina.

-

Other Applications: EAA is also a building block in the synthesis of vitamins (e.g., Vitamin B1), antimalarials, and various other therapeutic agents.

References

The Discovery and Enduring Legacy of Ethyl Acetoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and rich history of ethyl acetoacetate, a cornerstone molecule in synthetic organic chemistry. From its initial synthesis to the elucidation of its unique chemical nature, this document provides a comprehensive overview for professionals in research and drug development. Detailed experimental protocols, quantitative data, and visualizations of key chemical processes are presented to offer a thorough understanding of this versatile compound.

Discovery and Historical Context

This compound was first synthesized in 1863 by the German chemist Johann Georg Anton Geuther. His pioneering work involved the self-condensation of ethyl acetate in the presence of sodium metal. This reaction, however, was not fully understood until the later work of Rainer Ludwig Claisen, who, in 1887, extensively investigated the base-mediated condensation of esters. This class of reactions is now famously known as the Claisen condensation.

The discovery of this compound also sparked a significant debate regarding its chemical structure, which ultimately led to the groundbreaking concept of keto-enol tautomerism. Geuther proposed an enol form, while Edward Frankland and B. F. Duppa suggested a keto structure. It was Ludwig Knorr who later resolved this debate by demonstrating that this compound exists as an equilibrium mixture of both the keto and enol tautomers.

Chemical Synthesis: From Historical Methods to Modern Industrial Processes

The synthesis of this compound has evolved from early laboratory preparations to highly efficient industrial methods.

The Claisen Condensation

The classical synthesis of this compound is achieved through the Claisen condensation of ethyl acetate.[1][2][3][4][5] This reaction involves the deprotonation of the α-carbon of an ethyl acetate molecule by a strong base, typically sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ethyl acetate molecule. Subsequent elimination of an ethoxide ion yields this compound.

A key aspect of the Claisen condensation is that it requires a stoichiometric amount of base. The resulting β-keto ester is more acidic than the starting ester and is deprotonated by the alkoxide base. This final deprotonation step is thermodynamically favorable and drives the reaction to completion. An acidic workup is then necessary to protonate the enolate and isolate the final product.

Modern Industrial Synthesis

Industrially, this compound is primarily produced by the reaction of diketene with ethanol. This method is highly efficient and avoids the use of a strong base and the formation of ethanol as a byproduct, which is a characteristic of the Claisen condensation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Comparison of this compound Synthesis Methods

| Synthesis Method | Reactants | Base/Catalyst | Typical Yield | Reference |

| Claisen Condensation | Ethyl Acetate | Sodium Ethoxide | 28-80% | |

| Industrial Process | Diketene, Ethanol | Acid or Base Catalyst | ~95% |

Table 2: Keto-Enol Tautomerism of this compound

| Tautomer | Percentage in Neat Liquid (33 °C) | Stabilizing Factors | Reference |

| Keto Form | ~85% | Stronger C=O bond | |

| Enol Form | ~15% | Intramolecular hydrogen bonding and conjugation |

Experimental Protocols

Historical Synthesis: Claisen Condensation of Ethyl Acetate